REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH:8]=[O:9])[n:7]1.[C:12]([O:13][BH-:14]([O:15][C:16](=[O:17])[CH3:18])[O:19][C:20](=[O:21])[CH3:22])(=[O:23])[CH3:24].[CH3:10][NH2:11].[Cl:26][CH2:27][Cl:28].[Na+:25]>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH2:8][NH:11][CH3:10])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CNCc1cccc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |